![molecular formula C21H18N2OS B5778363 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide
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Overview
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide, also known as CTN-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide involves its ability to inhibit the activity of the enzyme tubulin. Tubulin is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin activity, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide prevents the formation of microtubules, leading to the inhibition of cell division and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, one limitation of using N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for research involving N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide. Additionally, further research could be conducted to investigate the potential use of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide in combination with other cancer treatments to enhance its therapeutic effects. Finally, research could be conducted to investigate the potential use of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide in the treatment of other diseases, such as inflammatory diseases.
Synthesis Methods
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide involves the reaction of 2-amino-1-naphthol with 2-methyl-3-butyn-2-ol in the presence of potassium carbonate and copper(I) iodide. The resulting product is then reacted with 2-bromo-3-cyano-thiophene in the presence of palladium(II) acetate and triphenylphosphine to yield N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide.
Scientific Research Applications
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide has been shown to have potential therapeutic applications in various scientific research studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c22-13-18-16-10-2-1-3-12-19(16)25-21(18)23-20(24)17-11-6-8-14-7-4-5-9-15(14)17/h4-9,11H,1-3,10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEVPBTXYZQWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)naphthalene-1-carboxamide |
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